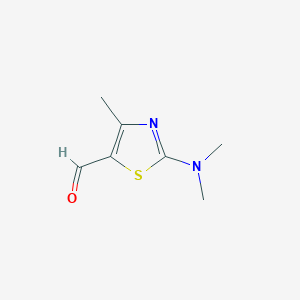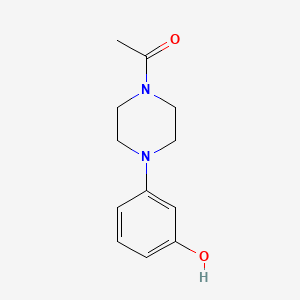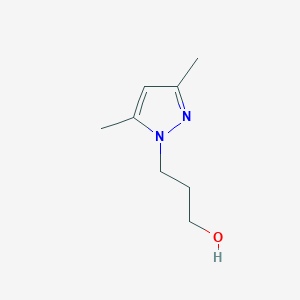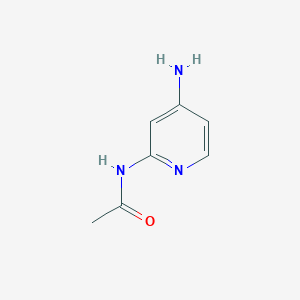![molecular formula C12H12N2 B1281727 1H-Benzo[DE]isoquinolin-2(3H)-amine CAS No. 42773-02-4](/img/structure/B1281727.png)
1H-Benzo[DE]isoquinolin-2(3H)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1H-Benzo[DE]isoquinolin-2(3H)-amine is a chemical structure that serves as a core for various derivatives with potential applications in material science and bioactivity. The derivatives of this compound have been explored for their photoinitiating properties in polymerization processes and their biological activities such as plant growth regulation and fungicidal properties.
Synthesis Analysis
The synthesis of derivatives of 1H-Benzo[DE]isoquinolin-2(3H)-amine has been achieved through various methods. One approach involves the preparation of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives, which are then used in photoinitiating systems for polymerization . Another method includes a one-pot synthesis of fluorinated 1-benzoyl-3,4-dihydroisoquinolines from corresponding amines through a hydroamination/oxidation sequence . Additionally, a Rhodium(III)-catalyzed C-H amination of 2-arylquinazolin-4(3H)-one with N-alkyl-O-benzoyl-hydroxylamines has been reported, showcasing good functional group tolerance and high efficiency . A green approach for synthesizing 2,3-dihydroquinazolin-4(1H)-ones involves a three-component reaction mediated by iodine and potassium carbonate in water . Furthermore, a series of N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives were synthesized from 1,8-naphthalic anhydride and organic acids .
Molecular Structure Analysis
The molecular structure of 1H-Benzo[DE]isoquinolin-2(3H)-amine derivatives has been elucidated using various spectroscopic techniques such as NMR and HR-ESI-MS. These studies confirm the successful synthesis of the target compounds and provide insight into their structural features, which are crucial for their biological and photoinitiating activities .
Chemical Reactions Analysis
The derivatives of 1H-Benzo[DE]isoquinolin-2(3H)-amine have been incorporated into systems that initiate polymerization under various conditions, including exposure to different wavelengths of visible LEDs. Some derivatives exhibit panchromatic behavior, allowing polymerization under blue, green, or red light, which is a significant advancement over traditional camphorquinone-based systems . The chemical reactivity of these compounds is also demonstrated in the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one through a series of reactions including allyl etherification, Claisen rearrangement, and reductive amination .
Physical and Chemical Properties Analysis
The physical properties of the synthesized derivatives, such as melting points, have been determined to ensure purity. The chemical properties, particularly the photoinitiating efficiency and bioactivity, have been extensively evaluated. For instance, certain derivatives have shown significant plant growth regulating activity and fungicidal activity against various pathogens. These activities are enhanced by the introduction of phenyl groups into the molecular structure .
Aplicaciones Científicas De Investigación
Chemosensor Systems
New derivatives of the benzo[de]isoquinoline system, including those containing 1H-Benzo[DE]isoquinolin-2(3H)-amine, have been synthesized and utilized in chemosensor systems. These derivatives exhibit high selectivity in determining anions, a significant application in analytical chemistry for detecting specific ions in various environments (Tolpygin et al., 2012).
Photophysical Properties and Aggregation Enhanced Emission
Studies on 1,8-naphthalimide based compounds, which include derivatives of 1H-Benzo[DE]isoquinolin-2(3H)-amine, have shown that they form nanoaggregates in aqueous solutions. These aggregates exhibit enhanced emission properties, which are significant in the field of material science for developing new materials with specific optical properties (Srivastava et al., 2016).
Antimicrobial Activity
Compounds synthesized from 1H-Benzo[DE]isoquinolin-2(3H)-amine have been evaluated for antimicrobial activity. These compounds have demonstrated potential in combating various microorganisms, including bacteria like Escherichia coli and Staphylococcus aureus. This research contributes to the ongoing search for new antimicrobial agents (Sakram et al., 2018).
Polymerization Initiators
Derivatives of 1H-Benzo[DE]isoquinolin-2(3H)-amine have been used as photoinitiators for polymerization processes. These compounds can initiate polymerization under various light conditions, including visible LEDs, making them useful in materials science and engineering for creating specific polymers (Xiao et al., 2015).
Fluorescent Dyes and Photostability
Novel fluorophores based on the benzo[de]isoquinoline system have been synthesized for applications as fluorescent dyes. These compounds demonstrate high photostability, which is crucial in applications like bioimaging and the development of stable fluorescent materials (Bojinov & Panova, 2007).
Synthesis of Complex Molecular Structures
Research has also focused on the synthesis of complex molecular structures using 1H-Benzo[DE]isoquinolin-2(3H)-amine as a building block. This includes the development of various fused and hybrid molecular structures, contributing to organic chemistry and pharmaceutical research (Aksenov et al., 2009).
Cytotoxic Activity Against Tumor Cells
Studies have been conducted on the cytotoxic activity of 1,8-naphthalimide derivatives, including 1H-Benzo[DE]isoquinolin-2(3H)-amine derivatives, against human tumor cell lines. This research is significant in the search for new anticancer drugs and understanding the mechanisms of action of potential therapeutic agents (Marinov et al., 2019).
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-dihydrobenzo[de]isoquinolin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-14-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKSZCLHCISZEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)CN1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513274 |
Source


|
| Record name | 1H-Benzo[de]isoquinolin-2(3H)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzo[DE]isoquinolin-2(3H)-amine | |
CAS RN |
42773-02-4 |
Source


|
| Record name | 1H-Benzo[de]isoquinolin-2(3H)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)







